Dimethyl [(3-methoxyphenyl)methyl]phosphonate
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Overview
Description
Dimethyl [(3-methoxyphenyl)methyl]phosphonate is an organophosphorus compound with the chemical formula C10H15O4P. It is a colorless liquid primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Dimethyl [(3-methoxyphenyl)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl [(3-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include thionyl chloride, which reacts with this compound to produce methylphosphonic acid dichloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl [(3-methoxyphenyl)methyl]phosphonate has a wide range of scientific research applications:
Biology: It serves as a model compound for studying the behavior of organophosphorus compounds in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used as a flame retardant, plasticizer, and anti-foaming agent.
Mechanism of Action
The mechanism by which dimethyl [(3-methoxyphenyl)methyl]phosphonate exerts its effects involves its ability to form reactive intermediates, such as ylides. These intermediates can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethyl [(3-methoxyphenyl)methyl]phosphonate can be compared with other organophosphorus compounds, such as:
Dimethyl methylphosphonate: Similar in structure but lacks the methoxyphenyl group, making it less versatile in certain applications.
Diethyl methylphosphonate: Contains ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Trimethyl phosphite: Used as a precursor in the synthesis of this compound, but has different chemical properties and applications.
This compound stands out due to its unique combination of a methoxyphenyl group and phosphonate moiety, which imparts distinct chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10-6-4-5-9(7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRDAOWMGXVBPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CP(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564602 |
Source
|
Record name | Dimethyl [(3-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135203-54-2 |
Source
|
Record name | Dimethyl [(3-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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